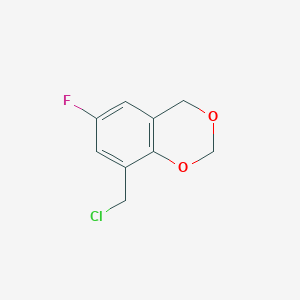

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine” is an organic compound containing a benzodioxine ring, which is a type of aromatic ether. It also has a chloromethyl group (-CH2Cl) and a fluorine atom attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzodioxine ring system is a key structural feature, and the positions of the chloromethyl and fluoro groups would also be important .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . These properties would need to be determined experimentally for “8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine”.Applications De Recherche Scientifique

Pharmaceutical Research

Research has explored derivatives of benzodioxine structures for their pharmacological properties. For instance, compounds with structural similarities have been synthesized for their potential as central benzodiazepine receptor (CBR) ligands, showing high affinity for bovine and human CBRs. These compounds, such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, have demonstrated partial agonist profiles and useful activity in animal models of anxiety without the typical benzodiazepine side effects (Anzini et al., 2008).

Another focus is on the synthesis of novel compounds for anticonvulsant activity, with some derivatives showing promising results in comparison to standard drugs like diazepam (Narayana et al., 2006). Additionally, studies have identified new classes of antianxiety agents, such as 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, which are devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates, highlighting their therapeutic potential with excellent therapeutic ratios (Kirkpatrick et al., 1977).

Herbicide Development

In the field of agriculture, derivatives of benzodioxine have been investigated for their herbicidal activity. Modifications to the aromatic ring of benzoxazinones, for instance, have shown to enhance phytotoxic activities against standard target species and weeds. Substitutions like halogenations at specific positions have led to compounds with high phytotoxic activities, offering new leads for herbicide model development (Macias et al., 2006).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials . If it’s a potential monomer for polymer production, research might focus on its polymerization behavior .

Propriétés

IUPAC Name |

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMONGDHUPLQOCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CCl)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381627 |

Source

|

| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | |

CAS RN |

131728-94-4 |

Source

|

| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)